1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methyl, and cyano groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Preparation Methods
The synthesis of 1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-chloroacetoacetate with urea in the presence of a base, followed by cyclization and subsequent nitrile formation . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with similar compounds such as:
6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde: This compound has an aldehyde group instead of a nitrile group, which affects its reactivity and applications.
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile:
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Contains additional substituents that modify its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6N4O2 |
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Molecular Weight |
166.14 g/mol |
IUPAC Name |
1-amino-6-methyl-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H6N4O2/c1-3-4(2-7)5(11)9-6(12)10(3)8/h8H2,1H3,(H,9,11,12) |
InChI Key |
LUFHDEUYQGHBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1N)C#N |
Origin of Product |
United States |
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